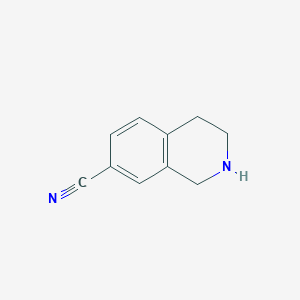

7-Cyano-1,2,3,4-tetrahydroisoquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-2,5,12H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFNUFCUPDECPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10436396 | |

| Record name | 7-Cyano-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149355-52-2 | |

| Record name | 7-Cyano-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Cyano-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Cyano-1,2,3,4-tetrahydroisoquinoline: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological applications of 7-Cyano-1,2,3,4-tetrahydroisoquinoline. The document details its physicochemical characteristics, provides insights into its synthesis, and explores its relevance as a scaffold in medicinal chemistry, particularly in the context of neurological drug discovery.

Chemical Structure and Properties

This compound is a heterocyclic organic compound featuring a tetrahydroisoquinoline core functionalized with a nitrile group at the 7th position.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂ | PubChem[1] |

| Molecular Weight | 158.20 g/mol | PubChem[1][2] |

| CAS Number | 149355-52-2 | PubChem[1][2] |

| IUPAC Name | 1,2,3,4-tetrahydroisoquinoline-7-carbonitrile | PubChem[1][2] |

| Physical Form | Solid | Sigma-Aldrich |

| Boiling Point (Predicted) | 301.5 ± 42.0 °C | ECHEMI[3] |

| Density (Predicted) | 1.14 ± 0.1 g/cm³ | ECHEMI[3] |

| SMILES | N#Cc1ccc2CCNCc2c1 | Sigma-Aldrich |

| InChI | 1S/C10H10N2/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-2,5,12H,3-4,7H2 | Sigma-Aldrich |

| InChIKey | LJFNUFCUPDECPC-UHFFFAOYSA-N | Sigma-Aldrich |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through various established methods for the construction of the tetrahydroisoquinoline scaffold, followed by the introduction of the cyano group. A common strategy involves the Pictet-Spengler reaction, which is a cyclization reaction of a β-arylethylamine with an aldehyde or ketone.[1] A concise, though not fully detailed, synthesis of this compound has been described starting from 1,2,3,4-tetrahydroisoquinolin-7-amine.[3]

Representative Synthetic Workflow:

A plausible synthetic route, based on established chemical principles for similar compounds, is outlined below.

Detailed Methodology for a Related Synthesis (Strecker Reaction for α-Cyano Tetrahydroisoquinolines): [4]

The Strecker reaction provides an alternative route to α-cyano tetrahydroisoquinolines. A general protocol involves the reaction of an iminium salt with a cyanide source.

-

Reaction Setup: To a solution of the 2-alkyl-3,4-dihydroisoquinolinium salt (1.0 equiv) in a suitable solvent (e.g., 1,2-dichloroethane), add a cyanide source such as trimethylsilyl cyanide (TMSCN) (2.0 equiv).

-

Addition of Base and Additive: Add a base, for example, sodium carbonate (Na₂CO₃) (0.5 equiv), and an additive like potassium fluoride (KF) (2.0 equiv) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30 °C) for an extended period (e.g., 48 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, quench the reaction and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired α-cyano tetrahydroisoquinoline.

Dopamine D2/D3 Receptor Binding Assay

Given the known activity of closely related cyano-tetrahydroisoquinoline derivatives as dopamine D2 and D3 receptor antagonists, a radioligand binding assay is a crucial experimental protocol to determine the affinity of this compound for these receptors.

Protocol for Competitive Radioligand Binding Assay: [5][6]

-

Membrane Preparation:

-

Culture cells expressing the human dopamine D2 or D3 receptor (e.g., HEK293 or CHO cells).

-

Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the prepared cell membranes, a radioligand with high affinity for the D2/D3 receptor (e.g., [³H]spiperone), and varying concentrations of the test compound (this compound).

-

To determine non-specific binding, a separate set of wells should contain a high concentration of a known D2/D3 receptor antagonist (e.g., haloperidol).

-

Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

-

Detection and Analysis:

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

-

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited in publicly available literature, extensive research on its close structural analogs, particularly the 6-cyano isomer, has revealed potent and selective antagonism at dopamine D3 receptors, with some compounds also exhibiting affinity for the D2 receptor. These findings strongly suggest that this compound is a promising scaffold for the development of novel therapeutics targeting dopamine-related neurological and psychiatric disorders.

Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that are primarily coupled to the Gi/o family of G proteins.[7][8] Activation of these receptors by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7][9]

Dopamine D2/D3 Receptor Signaling Pathway:

The following diagram illustrates the canonical signaling pathway of dopamine D2 and D3 receptors and the proposed antagonistic action of this compound.

Conclusion

This compound represents a valuable chemical entity with significant potential in the field of drug discovery. Its structural similarity to known potent dopamine D2 and D3 receptor antagonists makes it an attractive starting point for the development of novel therapeutics for a range of central nervous system disorders, including schizophrenia, Parkinson's disease, and substance abuse disorders. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential. The synthetic methodologies and analytical protocols outlined in this guide provide a foundation for researchers to explore the medicinal chemistry of this promising scaffold.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. This compound | C10H10N2 | CID 10176243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 7-Cyano-1,2,3,4-tetrahydroisoquinoline (CAS: 149355-52-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Cyano-1,2,3,4-tetrahydroisoquinoline, with the CAS number 149355-52-2, is a heterocyclic aromatic compound belonging to the tetrahydroisoquinoline (THIQ) class. The THIQ scaffold is a prominent structural motif found in numerous natural products and synthetic molecules of significant pharmacological importance.[1][2] This privileged structure has been extensively utilized in medicinal chemistry to develop a wide range of therapeutic agents.[3][4] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis, analytical characterization, and its pivotal role in the development of novel therapeutics, particularly as a key intermediate for dopamine D3 receptor antagonists.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical databases and supplier information.[5][6]

| Property | Value | Reference |

| CAS Number | 149355-52-2 | [5] |

| Molecular Formula | C₁₀H₁₀N₂ | [5] |

| Molecular Weight | 158.20 g/mol | [5][6] |

| IUPAC Name | 1,2,3,4-tetrahydroisoquinoline-7-carbonitrile | [5] |

| Appearance | Solid | [6] |

| InChI | InChI=1S/C10H10N2/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-2,5,12H,3-4,7H2 | [5] |

| SMILES | N#Cc1ccc2CCNCc2c1 | [6] |

| Topological Polar Surface Area | 35.8 Ų | [5] |

| Complexity | 203 | [5] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 6-bromo-1,2,3,4-tetrahydroisoquinoline. The following experimental protocol is based on synthetic routes described for the preparation of intermediates for the dopamine D3 receptor antagonist, SB-277011.

Experimental Protocol: Synthesis from 6-Bromo-1,2,3,4-tetrahydroisoquinoline

This synthesis involves two key steps: N-protection of the secondary amine followed by a cyanation reaction.

Step 1: N-Trifluoroacetylation of 6-Bromo-1,2,3,4-tetrahydroisoquinoline

-

To a solution of 6-bromo-1,2,3,4-tetrahydroisoquinoline in a suitable aprotic solvent (e.g., dichloromethane), add triethylamine (1.2 equivalents) and cool the mixture to 0 °C in an ice bath.

-

Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise to the cooled solution while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-trifluoroacetyl-6-bromo-1,2,3,4-tetrahydroisoquinoline intermediate.

Step 2: Cyanation and Deprotection

-

In a reaction vessel, combine the N-trifluoroacetyl-6-bromo-1,2,3,4-tetrahydroisoquinoline intermediate with copper(I) cyanide (CuCN) (1.5 equivalents) in a high-boiling point polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).

-

Heat the reaction mixture to a high temperature (e.g., 150-180 °C) and stir for several hours, monitoring the reaction by TLC or HPLC.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into a solution of aqueous ammonia or a solution of ferric chloride in hydrochloric acid to decompose the copper salts.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts and wash with water and brine.

-

To hydrolyze the trifluoroacetamide protecting group, treat the organic solution with an aqueous base (e.g., sodium hydroxide or potassium carbonate) or an acid (e.g., hydrochloric acid) and stir at room temperature or with gentle heating.

-

After deprotection is complete (monitored by TLC), separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Synthesis Workflow

Caption: Synthesis of this compound.

Analytical Data

Mass Spectrometry

A GC-MS spectrum for this compound is available on PubChem.[5] The mass spectrum would be expected to show a molecular ion peak (M+) at m/z = 158, corresponding to the molecular weight of the compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Although experimental NMR spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the structure.

-

¹H NMR: The spectrum would likely show signals for the aromatic protons, with splitting patterns indicative of their substitution on the benzene ring. The aliphatic protons of the tetrahydroisoquinoline ring system would appear as multiplets in the upfield region.

-

¹³C NMR: The spectrum would display distinct signals for the aromatic carbons, the cyano carbon, and the aliphatic carbons of the heterocyclic ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by specific absorption bands corresponding to its functional groups.

-

A sharp, medium-intensity band around 2220-2240 cm⁻¹ would be indicative of the C≡N (nitrile) stretching vibration.

-

Bands in the region of 3300-3500 cm⁻¹ would correspond to the N-H stretching of the secondary amine.

-

C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Applications in Drug Discovery and Development

The primary significance of this compound in drug discovery lies in its role as a key building block for the synthesis of potent and selective dopamine D3 receptor antagonists.

Dopamine D3 Receptor Antagonism

The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the limbic regions of the brain, which are associated with reward, emotion, and cognition.[1] Dysregulation of the dopaminergic system, and specifically the D3 receptor, has been implicated in various neuropsychiatric disorders, including schizophrenia and substance abuse.[7] Selective D3 receptor antagonists are therefore being investigated as potential therapeutic agents with an improved side-effect profile compared to non-selective dopamine antagonists.[7][8]

Intermediate for SB-277011

This compound is a crucial intermediate in the synthesis of SB-277011, a potent and selective dopamine D3 receptor antagonist.[8] The cyano group at the 7-position is a key structural feature that contributes to the high affinity and selectivity of SB-277011 for the D3 receptor over the D2 receptor. The development of SB-277011 has provided a valuable pharmacological tool for investigating the in vivo functions of the dopamine D3 receptor.

Dopamine D3 Receptor Signaling Pathway

As a D2-like receptor, the dopamine D3 receptor couples to inhibitory G proteins (Gi/Go). Upon activation by dopamine, the D3 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][9] A D3 receptor antagonist, such as those derived from this compound, would block this signaling cascade.

Caption: Dopamine D3 Receptor Signaling Pathway Antagonism.

Safety and Handling

This compound is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or in a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery and development. Its core structure is integral to the design of potent and selective dopamine D3 receptor antagonists, which are promising candidates for the treatment of various central nervous system disorders. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, serving as a valuable resource for researchers and scientists working in medicinal chemistry and pharmacology. Further research into the synthesis of novel derivatives and the exploration of their biological activities will continue to unlock the therapeutic potential of this important molecular scaffold.

References

- 1. What are D3 receptor antagonists and how do they work? [synapse.patsnap.com]

- 2. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. spectrabase.com [spectrabase.com]

- 7. Frontiers | Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases [frontiersin.org]

- 8. Design and synthesis of trans-N-[4-[2-(6-cyano-1,2,3, 4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide (SB-277011): A potent and selective dopamine D(3) receptor antagonist with high oral bioavailability and CNS penetration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Molecular weight and formula of 7-Cyano-1,2,3,4-tetrahydroisoquinoline

This technical guide provides a comprehensive overview of 7-Cyano-1,2,3,4-tetrahydroisoquinoline, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document details its chemical properties, synthesis methodologies, and known biological activities, presenting the information in a clear and structured format for easy reference.

Core Molecular Data

This compound is a derivative of the tetrahydroisoquinoline scaffold, which is a common motif in many natural and synthetic bioactive compounds.[1][2] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂ | PubChem |

| Molecular Weight | 158.20 g/mol | PubChem[3], Sigma-Aldrich |

| IUPAC Name | 1,2,3,4-tetrahydroisoquinoline-7-carbonitrile | PubChem[3] |

| CAS Number | 149355-52-2 | PubChem[3] |

| Physical Form | Solid | Sigma-Aldrich |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several established synthetic routes for tetrahydroisoquinoline derivatives. The Pictet-Spengler reaction and the Strecker reaction are two prominent methods for constructing the core scaffold and introducing the cyano functionality.[4][5][6]

Representative Synthetic Protocol: Modified Strecker Reaction

A plausible and efficient method for the synthesis of α-cyano tetrahydroisoquinolines involves a modified Strecker reaction. This approach utilizes an isoquinolinium salt as the precursor, which reacts with a cyanide source to yield the desired product. A general protocol, adapted from the synthesis of related compounds, is outlined below.[4]

Materials:

-

7-Bromo-1,2,3,4-tetrahydroisoquinoline (or a suitable precursor)

-

Trimethylsilyl cyanide (TMSCN)

-

Potassium fluoride (KF)

-

Sodium carbonate (Na₂CO₃)

-

1,2-Dichloroethane (solvent)

-

Reagents for N-alkylation and subsequent oxidation to the iminium ion intermediate.

Procedure:

-

Preparation of the Iminium Ion Precursor: A suitable N-substituted 7-bromo-3,4-dihydroisoquinolin-2-ium salt is prepared from 7-bromo-1,2,3,4-tetrahydroisoquinoline through standard N-alkylation and subsequent oxidation procedures.

-

Cyanation Reaction: To a solution of the iminium salt in 1,2-dichloroethane, sodium carbonate (0.5 equivalents) and potassium fluoride (2 equivalents) are added.

-

Trimethylsilyl cyanide (2 equivalents) is then added to the mixture.

-

The reaction is stirred at 30°C for a specified period, typically monitored by thin-layer chromatography (TLC) for completion.

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield this compound.

Biological Activity and Potential Applications

The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antitumor, anti-inflammatory, antibacterial, and antiviral properties.[1][2][6][7] While specific studies on the biological targets of this compound are limited, research on analogous compounds provides insights into its potential mechanisms of action.

For instance, certain substituted tetrahydroisoquinoline derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), both of which are significant targets in cancer therapy.[8] The introduction of a cyano group can influence the electronic properties and binding interactions of the molecule with its biological targets. Therefore, this compound represents a valuable scaffold for the development of novel therapeutic agents.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. Representative data for the parent compound and its derivatives are available in the literature.

-

¹H NMR: The proton nuclear magnetic resonance spectrum would be expected to show characteristic signals for the aromatic protons, as well as the aliphatic protons of the tetrahydroisoquinoline ring system.

-

IR: The infrared spectrum would exhibit a characteristic absorption band for the nitrile (C≡N) group, typically in the range of 2210-2260 cm⁻¹.[8][9][10]

For detailed spectroscopic data, including ¹H NMR, ¹³C NMR, and mass spectrometry, researchers can refer to chemical databases and supplier websites.[11]

Visualized Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the key stages from starting materials to the final product.

Caption: Generalized synthetic workflow for this compound.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C10H10N2 | CID 10176243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.iucr.org [journals.iucr.org]

- 11. This compound(149355-52-2) 1H NMR spectrum [chemicalbook.com]

Spectroscopic Profile of 7-Cyano-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-Cyano-1,2,3,4-tetrahydroisoquinoline. Due to the limited availability of experimentally derived spectra in public databases, this document combines reported data for structurally similar compounds with predicted values to offer a robust analytical profile. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented to guide researchers in their analytical workflows.

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for this compound. These values are compiled from literature on analogous compounds and spectral prediction tools.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~7.4-7.2 | m | 3H | Ar-H | Chemical shifts are influenced by the electron-withdrawing cyano group. |

| ~4.0 | s | 2H | C1-H₂ | |

| ~3.2 | t | 2H | C3-H₂ | |

| ~2.8 | t | 2H | C4-H₂ | |

| Variable | br s | 1H | N-H | Chemical shift and peak shape are dependent on solvent and concentration. |

¹³C NMR (Carbon NMR)

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~145-130 | Ar-C | Quaternary carbons will have lower intensity. |

| ~130-125 | Ar-CH | |

| ~120 | C≡N | |

| ~110 | Ar-C-CN | |

| ~50 | C1 | |

| ~45 | C3 | |

| ~28 | C4 |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Sharp | N-H Stretch |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch |

| ~2230 | Strong, Sharp | C≡N Stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Bending |

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 158 | High | [M]⁺ (Molecular Ion) |

| 157 | Moderate | [M-H]⁺ |

| 130 | High | [M-CH₂NH]⁺ (Loss of ethylamine fragment) |

| 103 | Moderate | [C₇H₅N]⁺ (Fragment from the aromatic ring) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent may depend on the sample's solubility and the desired resolution of the N-H proton signal.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 200-240 ppm.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory or equipped for KBr pellet preparation.

Sample Preparation (ATR Method):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty ATR crystal or the pure KBr pellet should be collected and automatically subtracted from the sample spectrum.

Data Analysis:

-

Identify the characteristic absorption bands and their wavenumbers.

-

Assign the bands to the corresponding functional groups (e.g., N-H, C-H, C≡N, C=C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

GC-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: 40-400 m/z.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern by identifying the major fragment ions and their m/z values.

-

Propose fragmentation pathways consistent with the structure of the molecule.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A generalized workflow for the spectroscopic characterization of a synthesized compound.

In-Depth Technical Guide: Biological Activity of 7-Cyano-1,2,3,4-tetrahydroisoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 7-Cyano-1,2,3,4-tetrahydroisoquinoline (7-cyano-THIQ) derivatives. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological effects. The introduction of a cyano group at the 7-position of the THIQ ring can significantly influence the molecule's electronic properties, lipophilicity, and hydrogen bonding capabilities, thereby modulating its interaction with biological targets. This guide summarizes the known biological activities, presents available quantitative data, details relevant experimental protocols, and visualizes key concepts to support further research and drug discovery efforts in this area.

Overview of Biological Activities

The 7-cyano-THIQ scaffold has been incorporated into molecules targeting a range of biological systems, demonstrating its potential in diverse therapeutic areas. The primary activities identified in the scientific literature include:

-

Enzyme Inhibition: Notably, derivatives of 7-cyano-THIQ have been investigated as potent and selective inhibitors of Phenylethanolamine N-methyltransferase (PNMT).

-

Receptor Modulation: The 7-cyano-THIQ core is a key component in the synthesis of ligands for G-protein coupled receptors (GPCRs), including kappa opioid receptors and dopamine D2 receptors.

-

Anticancer Properties: While direct quantitative data for a series of 7-cyano-THIQ derivatives is limited in the public domain, the related 7-bromo-THIQ derivatives have shown anticancer activity, and the 7-cyano analogue is also suggested to possess such properties.

-

Metalloprotease Inhibition: The this compound moiety has been utilized as a building block in the synthesis of metalloprotease inhibitors.

Quantitative Data on Biological Activity

The following table summarizes the available quantitative data for the biological activity of specific this compound derivatives.

| Compound ID/Name | Target | Assay Type | Activity (Ki) | Selectivity | Reference |

| R-3-fluoromethyl-7-cyano-THIQ (R-12) | Phenylethanolamine N-methyltransferase (PNMT) | Enzyme Inhibition | - | >200-fold vs. α2-adrenoceptor | [1] |

| 1,2,3,4-tetrahydroisoquinoline-7-carbonitrile (THIQ7C) | Dopamine D2 Receptor (D2R) | Functional Assay (ERK1/2 phosphorylation) | Allosteric Modulator | - | [2] |

Note: Specific Ki values for R-3-fluoromethyl-7-cyano-THIQ were not explicitly stated in the abstract, but its high selectivity is highlighted.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activity of 7-cyano-THIQ derivatives, based on established protocols for the identified target classes.

Phenylethanolamine N-methyltransferase (PNMT) Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of compounds against PNMT.

Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) of a test compound against PNMT.

Materials:

-

Purified PNMT enzyme

-

S-adenosyl-L-methionine (SAM), the methyl donor

-

Norepinephrine, the substrate

-

Test compound (e.g., a 7-cyano-THIQ derivative)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

Stopping solution (e.g., perchloric acid)

-

Radiolabeled SAM ([³H]-SAM) or a suitable detection system (e.g., HPLC with electrochemical detection)

Procedure:

-

Reaction Setup: In a microcentrifuge tube or a 96-well plate, combine the assay buffer, a solution of the test compound at various concentrations, and the PNMT enzyme.

-

Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15-30 minutes) at 37°C to allow for binding.

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate (norepinephrine) and the cofactor ([³H]-SAM).

-

Incubation: Incubate the reaction mixture at 37°C for a specific duration during which the reaction is linear.

-

Reaction Termination: Stop the reaction by adding the stopping solution.

-

Detection:

-

Radiometric Assay: If using [³H]-SAM, the product, [³H]-epinephrine, is separated from unreacted [³H]-SAM by solvent extraction or chromatography, and the radioactivity is measured using a scintillation counter.

-

HPLC-based Assay: The reaction mixture is analyzed by reverse-phase HPLC to separate epinephrine from norepinephrine. The amount of epinephrine formed is quantified, often using electrochemical detection.

-

-

Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Kappa Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the kappa opioid receptor (KOR).

Objective: To determine the inhibitor constant (Ki) of a test compound for the KOR.

Materials:

-

Cell membranes prepared from cells stably expressing the human KOR (e.g., CHO-KOR or HEK-KOR cells)

-

Radioligand specific for KOR (e.g., [³H]-U69,593)

-

Non-specific binding control (e.g., a high concentration of unlabeled U69,593 or naloxone)

-

Test compound (e.g., a 7-cyano-THIQ derivative)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation fluid and counter

Procedure:

-

Assay Setup: In test tubes or a 96-well plate, add the assay buffer, the cell membranes, the radioligand at a concentration close to its Kd, and the test compound at various concentrations.

-

Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value of the test compound is determined from a competition curve by plotting the percentage of specific binding against the logarithm of the competitor concentration. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine D2 Receptor Functional Assay (cAMP Measurement)

This protocol outlines a functional assay to measure the effect of a test compound on dopamine D2 receptor (D2R) activation by quantifying changes in intracellular cyclic AMP (cAMP) levels.

Objective: To determine if a test compound acts as an agonist, antagonist, or allosteric modulator at the D2R.

Materials:

-

Cells stably expressing the human D2R (e.g., HEK293 or CHO cells)

-

Cell culture medium

-

Forskolin (an adenylyl cyclase activator)

-

Dopamine (a D2R agonist)

-

Test compound (e.g., a 7-cyano-THIQ derivative)

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

Procedure:

-

Cell Seeding: Seed the D2R-expressing cells in a 96-well plate and grow to the desired confluency.

-

Compound Treatment:

-

Agonist mode: Treat the cells with the test compound at various concentrations.

-

Antagonist mode: Pre-incubate the cells with the test compound at various concentrations, followed by stimulation with a fixed concentration of dopamine (e.g., its EC80).

-

-

Forskolin Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels. D2R is a Gi-coupled receptor, so its activation will inhibit adenylyl cyclase and lead to a decrease in forskolin-stimulated cAMP levels.

-

Incubation: Incubate the plate for a specified time at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis:

-

Agonist: A decrease in forskolin-stimulated cAMP levels indicates agonist activity. Plot the cAMP levels against the logarithm of the test compound concentration to determine the EC50.

-

Antagonist: An attenuation of the dopamine-induced decrease in cAMP levels indicates antagonist activity. Plot the response against the logarithm of the test compound concentration to determine the IC50.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the biological activities of 7-cyano-THIQ derivatives.

Caption: Workflow for PNMT Inhibition Assay.

Caption: Workflow for KOR Competitive Binding Assay.

Caption: Dopamine D2 Receptor Signaling Pathway.

Conclusion

Derivatives of this compound represent a promising class of compounds with diverse biological activities. The available data, though currently limited, highlights their potential as selective enzyme inhibitors and receptor modulators. The methodologies and conceptual frameworks presented in this guide are intended to facilitate further investigation into the therapeutic potential of this chemical scaffold. Future structure-activity relationship (SAR) studies are warranted to explore the full potential of 7-cyano-THIQ derivatives in various disease areas and to develop novel drug candidates with improved potency and selectivity.

References

Potential Therapeutic Targets of 7-Cyano-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the potential therapeutic applications of 7-Cyano-1,2,3,4-tetrahydroisoquinoline and its derivatives. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This document will focus on the most promising therapeutic targets identified for this class of compounds, with a particular emphasis on the 7-cyano substituted analogue.

Dopamine D3 Receptor Antagonism: A Primary Target

A significant breakthrough in the therapeutic application of the 7-cyano-THIQ scaffold has been the development of potent and selective dopamine D(3) receptor antagonists.[3] The dopamine D(3) receptor is a key target in the treatment of various neuropsychiatric disorders, including schizophrenia and substance abuse. Selective antagonists are sought after to provide antipsychotic efficacy while minimizing the side effects associated with D(2) receptor blockade.[3]

A notable example is the derivative trans-N-[4-[2-(6-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide, also known as SB-277011.[3] This compound has demonstrated high affinity and selectivity for the D(3) receptor, coupled with excellent oral bioavailability and central nervous system (CNS) penetration in preclinical studies.[3]

Quantitative Data Summary

| Compound | Target | Affinity (Ki, nM) | Selectivity (vs. D2) | Oral Bioavailability (%) | CNS Penetration | Reference |

| SB-277011 | Dopamine D3 Receptor | 1.2 | >100-fold | High (in rat) | High (in rat) | [3] |

Signaling Pathway

Caption: Dopamine D3 receptor signaling pathway and the antagonistic action of a 7-Cyano-THIQ derivative.

Experimental Protocols

Dopamine Receptor Binding Assay:

-

Objective: To determine the binding affinity of the test compound for dopamine D2 and D3 receptors.

-

Materials: Membranes from cells stably expressing human D2 or D3 receptors, radioligand (e.g., [³H]spiperone or [³H]methyl-spiperone), test compound (this compound derivative), incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂), glass fiber filters, scintillation counter.

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: Calculate the IC₅₀ value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Determine the Ki value using the Cheng-Prusoff equation.

Potential Anticancer Activity: DHFR and CDK2 Inhibition

While direct studies on this compound are limited, research on related tetrahydroisoquinoline derivatives has revealed promising anticancer activity through the inhibition of dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2).[4][5] These enzymes are critical for cancer cell proliferation and survival, making them attractive targets for cancer therapy.

-

Dihydrofolate Reductase (DHFR): An essential enzyme for the synthesis of purines and thymidylate, which are building blocks for DNA synthesis.

-

Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, particularly the G1/S phase transition.

Novel synthesized tetrahydroisoquinolines have demonstrated potent inhibitory activity against these enzymes, leading to cell cycle arrest and apoptosis in cancer cell lines.[4][5]

Quantitative Data Summary (Hypothetical for 7-Cyano-THIQ based on related compounds)

| Compound Class | Target | IC₅₀ (µM) | Cancer Cell Line | Effect | Reference |

| Tetrahydroisoquinoline Derivative | DHFR | 0.199 | MCF7 (Breast) | Apoptosis, S phase arrest | [4][5] |

| Tetrahydroisoquinoline Derivative | CDK2 | 0.149 | A549 (Lung) | Apoptosis, G2/M phase arrest | [4][5] |

Signaling Pathway

Caption: Potential inhibition of CDK2 and DHFR by a 7-Cyano-THIQ derivative, impacting cell cycle and DNA synthesis.

Experimental Protocols

In Vitro Kinase Assay (CDK2):

-

Objective: To measure the inhibitory activity of the test compound against CDK2.

-

Materials: Recombinant human CDK2/Cyclin E, substrate peptide (e.g., histone H1), [γ-³²P]ATP, test compound, kinase buffer, phosphocellulose paper, scintillation counter.

-

Procedure:

-

Prepare a reaction mixture containing kinase buffer, CDK2/Cyclin E, substrate peptide, and the test compound at various concentrations.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis: Determine the IC₅₀ value, representing the concentration of the compound that inhibits 50% of the kinase activity.

DHFR Enzyme Inhibition Assay:

-

Objective: To determine the inhibitory effect of the test compound on DHFR activity.

-

Materials: Purified DHFR enzyme, dihydrofolate (DHF), NADPH, test compound, assay buffer (e.g., potassium phosphate buffer), spectrophotometer.

-

Procedure:

-

Prepare a reaction mixture in a cuvette containing assay buffer, DHF, NADPH, and the test compound at various concentrations.

-

Initiate the reaction by adding the DHFR enzyme.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

-

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value, the concentration at which the enzyme activity is reduced by 50%.

Other Potential Therapeutic Areas

The broader class of 1,2,3,4-tetrahydroisoquinolines has been associated with a range of other biological activities, suggesting further therapeutic potential for 7-cyano derivatives. These include:

-

Antibacterial Activity: Some THIQ analogs have shown efficacy against various pathogenic bacterial strains.[1]

-

Anti-inflammatory Effects: The THIQ scaffold is present in compounds with anti-inflammatory properties.[6][7]

-

Neuroprotective Properties: Certain THIQs have been investigated for their potential in treating neurodegenerative disorders.[1]

-

Beta-Adrenoceptor Modulation: Some derivatives have shown weak agonistic or antagonistic activity at beta-adrenoceptors.[8]

Experimental Workflow

Caption: A generalized workflow for the development of 7-Cyano-THIQ based therapeutic agents.

Conclusion

The this compound scaffold and its derivatives represent a promising area for drug discovery and development. The confirmed activity of a derivative as a potent and selective dopamine D(3) receptor antagonist provides a strong foundation for the development of novel treatments for neuropsychiatric disorders. Furthermore, the demonstrated potential of the broader THIQ class as anticancer agents through the inhibition of DHFR and CDK2 warrants further investigation of 7-cyano substituted analogs in oncology. The diverse biological activities associated with the THIQ core structure suggest that this compound class will continue to be a valuable source of new therapeutic leads. Future research should focus on synthesizing and screening a wider range of 7-cyano-THIQ derivatives to fully elucidate their therapeutic potential and structure-activity relationships.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 3. Design and synthesis of trans-N-[4-[2-(6-cyano-1,2,3, 4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide (SB-277011): A potent and selective dopamine D(3) receptor antagonist with high oral bioavailability and CNS penetration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08469K [pubs.rsc.org]

- 8. Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Cyano-1,2,3,4-tetrahydroisoquinoline: A Technical Guide for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged core in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a cyano group, a versatile functional group and a common pharmacophore, can significantly influence the pharmacological profile of the THIQ nucleus. This technical guide provides a comprehensive overview of the synthesis, potential pharmacological activities, and relevant experimental methodologies related to cyano-substituted tetrahydroisoquinolines, with a focus on the 7-cyano analogue. While specific data for 7-cyano-1,2,3,4-tetrahydroisoquinoline is limited in publicly available literature, this guide leverages information on closely related isomers to provide a foundational understanding for researchers in the field.

Synthesis of Cyano-Tetrahydroisoquinolines

The synthesis of cyano-substituted THIQ derivatives can be achieved through various established synthetic routes. The primary strategies involve either the introduction of the cyano group onto a pre-formed THIQ ring system or the construction of the THIQ core from a cyano-containing precursor.

Key Synthetic Strategies

-

Pictet-Spengler Reaction: This is a widely used method for constructing the THIQ skeleton. It involves the condensation of a β-phenethylamine with an aldehyde or ketone, followed by acid-catalyzed cyclization. For the synthesis of a 7-cyano-THIQ, a starting material such as 3-cyano-phenethylamine would be required.

-

Bischler-Napieralski Reaction: This reaction involves the cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent to form a 3,4-dihydroisoquinoline, which can then be reduced to the corresponding THIQ. A cyano-substituted N-acyl-β-phenylethylamine would be the key precursor.

-

Strecker Reaction: This method is employed to introduce a cyano group at the C1 position of the THIQ ring. It involves the reaction of an imine or iminium ion with a cyanide source.[1]

-

Cyanation of Aryl Halides or Triflates: A cyano group can be introduced onto the aromatic ring of the THIQ scaffold via palladium-catalyzed cyanation of a corresponding halo- or triflate-substituted THIQ.

Experimental Protocol: Synthesis of 1-Cyano-2-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (Representative Strecker Reaction)

This protocol describes the synthesis of an α-cyano THIQ derivative, which is a relevant example of introducing a cyano group to the THIQ core.

Materials:

-

2-methyl-1-phenyl-3,4-dihydroisoquinolin-2-ium iodide

-

Trimethylsilyl cyanide (TMSCN)

-

Sodium carbonate (Na₂CO₃)

-

Potassium fluoride (KF)

-

1,2-Dichloroethane (ClCH₂CH₂Cl)

Procedure: [1]

-

To a solution of 2-methyl-1-phenyl-3,4-dihydroisoquinolin-2-ium iodide (0.5 mmol) in 3 mL of 1,2-dichloroethane, add sodium carbonate (0.25 mmol, 0.5 equiv), potassium fluoride (1.0 mmol, 2.0 equiv), and trimethylsilyl cyanide (1.0 mmol, 2.0 equiv).

-

Stir the reaction mixture at 30 °C for 48 hours.

-

Upon completion of the reaction (monitored by TLC), quench the reaction with water and extract the product with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile.

Pharmacological Activities of Cyano-Tetrahydroisoquinoline Derivatives

The incorporation of a cyano group on the tetrahydroisoquinoline scaffold has been shown to impart a range of pharmacological activities. While specific studies on the 7-cyano isomer are not prevalent, research on other cyano-substituted THIQs highlights their potential as anticancer, antimicrobial, and acaricidal agents.

Anticancer Activity

Derivatives of 5,6,7,8-tetrahydroisoquinoline containing a cyano group at the 4-position have been synthesized and evaluated for their anticancer properties. These compounds have demonstrated inhibitory activity against cancer cell lines, suggesting that the cyano-THIQ scaffold could be a promising starting point for the development of novel anticancer agents. The mechanism of action for some of these derivatives has been linked to the inhibition of dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2).[2]

Table 1: Anticancer Activity of Selected 4-Cyano-5,6,7,8-tetrahydroisoquinoline Derivatives [2]

| Compound | Cell Line | IC₅₀ (µM) |

| 1 | A549 (Lung Cancer) | 15.32 ± 1.2 |

| 1 | MCF-7 (Breast Cancer) | 18.54 ± 1.5 |

| 7c | A549 (Lung Cancer) | 8.23 ± 0.6 |

| 7c | MCF-7 (Breast Cancer) | 10.87 ± 0.9 |

IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.

Acaricidal Activity

A series of 2-aryl-1-cyano-1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated for their acaricidal activity against Psoroptes cuniculi. Several of these compounds exhibited potent activity, with one derivative showing comparable efficacy to the commercial drug ivermectin. The structure-activity relationship (SAR) studies indicated that the position and nature of substituents on the N-aryl ring significantly influenced the acaricidal potency.

Table 2: Acaricidal Activity of a Selected 1-Cyano-1,2,3,4-tetrahydroisoquinoline Derivative

| Compound | LC₅₀ (µg/mL) | LT₅₀ (h) at 3.0 mg/mL |

| 1 | 0.2421 | 7.79 |

| Ivermectin (Standard) | 0.2474 | 20.9 |

LC₅₀ is the lethal concentration required to kill 50% of the mite population. LT₅₀ is the lethal time required to kill 50% of the mite population at a given concentration.

Signaling Pathways and Experimental Workflows

To illustrate the processes involved in the discovery and evaluation of cyano-tetrahydroisoquinoline derivatives, the following diagrams represent a generalized workflow for drug discovery and a hypothetical signaling pathway that could be targeted by such compounds.

Conclusion

The this compound core represents an intriguing, yet underexplored, scaffold in medicinal chemistry. Based on the biological activities of its isomers, it holds potential for the development of novel therapeutic agents, particularly in the areas of oncology and anti-parasitic treatments. The synthetic methodologies are well-established, allowing for the generation of diverse libraries for biological screening. Future research focused on the synthesis and pharmacological evaluation of 7-cyano-THIQ and its derivatives is warranted to fully elucidate its therapeutic potential. This guide provides a foundational resource to stimulate and support such research endeavors.

References

The Advent of Cyano-Substituted Tetrahydroisoquinolines: A Technical Guide to Their Discovery, Synthesis, and Biological Significance

For Immediate Release

This technical guide provides an in-depth exploration of the discovery, history, and evolving landscape of cyano-substituted tetrahydroisoquinolines. Tailored for researchers, scientists, and drug development professionals, this document details the synthetic methodologies, presents key quantitative biological data, and elucidates the signaling pathways implicated in their mechanism of action.

Introduction

The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and synthetic compounds with a wide array of biological activities.[1] The introduction of a cyano group at the C1-position has emerged as a critical chemical handle, not only for facilitating further molecular elaborations but also for imparting unique pharmacological properties. This guide delves into the historical context and the synthetic evolution that has brought cyano-substituted THIQs to the forefront of modern drug discovery.

Historical Perspective and Key Discoveries

The journey into the synthesis of cyano-substituted THIQs is intrinsically linked to the development of classical organic reactions. The Reissert reaction, first reported in 1905, provided an early pathway to 1-cyano-2-acyl-1,2-dihydroisoquinolines, which are key precursors to 1-cyano-tetrahydroisoquinolines.[2] Later, the Strecker synthesis of α-amino nitriles offered a convergent and highly adaptable approach to directly introduce the cyano group onto the tetrahydroisoquinoline framework.[3] These foundational methods have been refined over decades, with modern iterations focusing on improved yields, stereoselectivity, and milder reaction conditions, thus expanding the accessible chemical space for drug discovery programs.

Synthetic Methodologies

The synthesis of cyano-substituted tetrahydroisoquinolines is predominantly achieved through two cornerstone reactions: the Strecker reaction and the Reissert-type reaction.

Strecker Reaction

A highly efficient method for the synthesis of α-cyano tetrahydroisoquinolines involves the Strecker reaction of dihydroisoquinolinium salts. This one-pot, three-component reaction typically utilizes an isoquinoline, an aldehyde or ketone, and a cyanide source.

To a solution of 2-methyl-1-phenyl-3,4-dihydroisoquinolin-2-ium iodide (0.5 mmol) in 1,2-dichloroethane (3 mL) is added trimethylsilyl cyanide (TMSCN, 1.0 mmol), potassium fluoride (KF, 1.0 mmol), and sodium carbonate (Na₂CO₃, 0.25 mmol). The reaction mixture is stirred at 30°C for 48 hours. Upon completion, the reaction is quenched with water and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired α-cyano tetrahydroisoquinoline.

Reissert-Type Reactions

The Reissert reaction and its modern variations provide a robust platform for the synthesis of N-acyl-1-cyano-1,2,3,4-tetrahydroisoquinolines. These reactions typically involve the treatment of an isoquinoline with an acyl chloride and a cyanide source.

In a reaction vessel, 1,2,3,4-tetrahydroisoquinoline (0.5 mmol), an acyl cyanide (0.55 mmol), and a photocatalyst (e.g., Eosin Y, 0.01 mmol) are dissolved in a suitable solvent such as toluene (2.5 mL). 3 Å molecular sieves (0.250 g) are added, and the mixture is stirred under a balloon of air at room temperature while being irradiated with blue LEDs (12 W) for 24 hours. The reaction is then stirred for an additional 12 hours in the absence of light. The mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the N-acyl-1-cyano-1,2,3,4-tetrahydroisoquinoline.

Synthetic pathways for cyano-substituted THIQs.

Biological Activities and Quantitative Data

Cyano-substituted tetrahydroisoquinolines have demonstrated significant potential as anticancer agents. Their biological activity is often attributed to their ability to inhibit key enzymes involved in cell cycle progression and signal transduction.

Anticancer Activity

A number of cyano-substituted THIQ derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) for selected compounds are summarized in the table below.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 7e | A549 (Lung Cancer) | 0.155 | [4] |

| 8d | MCF7 (Breast Cancer) | 0.170 | [4] |

| GM-3-121 | Ishikawa (Endometrial) | 0.01 µg/mL | [5] |

| GM-3-18 | HCT116 (Colon Cancer) | 0.9 - 10.7 | [5] |

| 4ag | SNB19 (Glioblastoma) | 38.3 | [6] |

| 4ag | LN229 (Glioblastoma) | 40.6 | [6] |

Enzyme Inhibition

Specific cyano-substituted tetrahydroisoquinoline derivatives have been identified as potent inhibitors of Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are crucial targets in cancer therapy.

| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |

| 7e | CDK2 | 0.149 | [7] |

| 8d | DHFR | 0.199 | [7] |

Signaling Pathways and Mechanism of Action

The anticancer effects of tetrahydroisoquinoline derivatives are often mediated through the modulation of critical signaling pathways that control cell survival, proliferation, and death.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of cellular processes, and its dysregulation is a hallmark of many cancers.[8] Some polyisoprenylated cysteinyl amide inhibitors, which share structural similarities with THIQ derivatives, have been shown to activate the MAPK pathway, leading to increased phosphorylation of MEK1/2, ERK1/2, and p90RSK.[9] This hyperactivation can paradoxically induce apoptosis in cancer cells.

Apoptosis Induction via Caspase Activation

Tetrahydroisoquinoline derivatives have been shown to induce apoptosis through the intrinsic pathway. This process involves the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases, including caspase-3 and caspase-7, leading to programmed cell death.[6][10]

Signaling pathways modulated by THIQ derivatives.

Experimental Protocols for Biological Evaluation

Standardized in vitro assays are crucial for determining the anticancer potential of novel cyano-substituted tetrahydroisoquinolines.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at an optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with the compound solutions and incubate for the desired period (e.g., 24, 48, or 72 hours). Include vehicle and blank controls.

-

MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC₅₀ value.

MTT assay experimental workflow.

Conclusion

Cyano-substituted tetrahydroisoquinolines represent a promising class of compounds with significant potential in drug discovery, particularly in the development of novel anticancer agents. The synthetic accessibility through established and modern organic reactions, coupled with their potent biological activity against various cancer cell lines and key molecular targets, underscores their importance. Future research will likely focus on the development of more stereoselective synthetic methods, a deeper understanding of their structure-activity relationships, and comprehensive in vivo studies to validate their therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Reissert reaction - Wikipedia [en.wikipedia.org]

- 3. Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safety, Toxicity, and Handling of 7-Cyano-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute professional medical or safety advice. Always consult with qualified professionals and refer to official safety data sheets (SDS) before handling any chemical substance.

Introduction

7-Cyano-1,2,3,4-tetrahydroisoquinoline is a heterocyclic organic compound belonging to the tetrahydroisoquinoline class. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a wide range of biologically active molecules. Understanding the safety, toxicity, and proper handling of this compound is paramount for researchers and professionals working with it to ensure a safe laboratory environment and to accurately interpret experimental results. This guide provides a comprehensive overview of the available data on the safety and toxicity of this compound, along with recommended handling procedures and insights into its potential biological effects.

Safety and Hazard Information

This compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard information.

GHS Classification

The GHS classification for this compound indicates that it is toxic if swallowed and may be harmful if it comes into contact with skin or is inhaled.[1][2] It is also recognized as being harmful to aquatic life with long-lasting effects.

Table 1: GHS Hazard Summary for this compound

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[1][2] | Danger | токсично |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | Warning | попередження |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | Warning | попередження |

| Hazardous to the aquatic environment, long-term hazard | 2 | H411: Toxic to aquatic life with long lasting effects | Warning | Небезпечно для довкілля |

Data sourced from multiple suppliers and may vary. Percentages in original source data indicate the proportion of notifications providing that classification.

Precautionary Statements

Standard precautionary statements associated with these classifications include:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Avoid release to the environment. Wear protective gloves/protective clothing/eye protection/face protection.

-

Response: If swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. If on skin: Wash with plenty of water. Call a POISON CENTER or doctor/physician if you feel unwell. Take off contaminated clothing and wash it before reuse. If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. Collect spillage.

-

Storage: Store locked up.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Toxicity Data

While specific IC50 values for this compound are not widely reported, studies on closely related tetrahydroisoquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4][5] For instance, certain substituted tetrahydroisoquinolines have shown IC50 values in the micromolar range against cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).[4]

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure safety.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat, and in cases of potential significant exposure, consider additional protective clothing.

-

Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If the generation of dusts or aerosols is likely, a NIOSH-approved respirator with an appropriate cartridge should be used.

Safe Handling Practices

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust or vapors.

-

Handle in a chemical fume hood.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Keep away from incompatible materials such as strong oxidizing agents.

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep away from heat and sources of ignition.

-

Store in a secure area, accessible only to authorized personnel.

Potential Biological Effects and Signaling Pathways

While the specific molecular targets of this compound are not extensively characterized, research on structurally similar compounds provides valuable insights into its potential biological activities.